Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core. The molecule is distinguished by:
- A 3-amino group at position 2.
- A 3-methoxyphenyl substituent at position 4.
- A trifluoromethyl (-CF₃) group at position 3.
- A methyl ester at position 2.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl substituent may influence π-π stacking interactions in biological targets .
Properties
IUPAC Name |
methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-24-9-5-3-4-8(6-9)11-7-10(17(18,19)20)12-13(21)14(16(23)25-2)26-15(12)22-11/h3-7H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGBVDJEACITGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 625377-36-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H13F3N2O3S
- Molecular Weight : 382.36 g/mol
- IUPAC Name : this compound
- CAS Number : 625377-36-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including C-C coupling and functional group modifications. The compound can be synthesized through methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl groups.
Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. Notably:
-
Cell Viability and Proliferation :
- In vitro tests demonstrated that the compound significantly inhibited cell growth in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), with an observed GI50 concentration of approximately 13 µM .
- The compound was found to decrease cell proliferation rates and alter cell cycle dynamics, increasing the G0/G1 phase while decreasing the S phase in treated cells compared to control groups .
- Mechanism of Action :
Comparative Studies
In comparative studies with other compounds, this compound exhibited lower cytotoxicity against non-tumorigenic cells (MCF-12A), indicating a degree of selectivity that is desirable for therapeutic agents .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C17H13F3N2O3S |
| Molecular Weight | 382.36 g/mol |
| GI50 Concentration | ~13 µM (in MDA-MB-231 cells) |
| Cell Lines Tested | MDA-MB-231, MDA-MB-468, MCF-12A |
| Mechanism | Cell cycle interference |
| Apoptosis Markers | No significant changes observed |
Case Studies
- Study on TNBC Cell Lines :
- In Vivo Models :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, ester groups, and aryl moieties. Key structural and functional differences are outlined below:
Table 1: Structural Comparison of Thieno[2,3-b]pyridine Derivatives
Key Observations:
Substituent Position Effects: The 3-methoxyphenyl group in the target compound (vs. 4-methoxy in ) may lead to distinct electronic and steric interactions. The meta-substitution could reduce symmetry and alter binding to enzyme active sites compared to para-substituted analogs. Phenyl vs.
Ester Group Modifications :
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally exhibit higher metabolic stability due to slower hydrolysis by esterases compared to methyl esters.
- Carboxylic Acid Derivatives : Free carboxylic acid derivatives (e.g., ) show improved hydrogen-bonding capacity but reduced cell permeability due to ionization at physiological pH.
Trifluoromethyl (-CF₃) Role :
- The CF₃ group at position 4 is conserved across all analogs, suggesting its critical role in enhancing lipophilicity and resistance to oxidative metabolism.
Pharmacological Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
